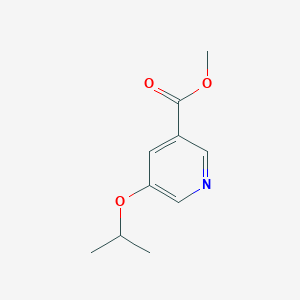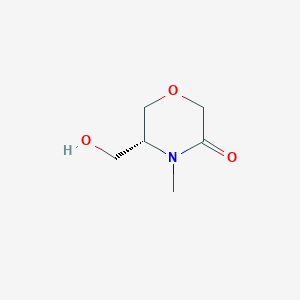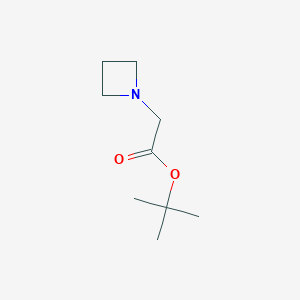
4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-en-2-one; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-en-2-one, commonly referred to as IPAPBTF, is a synthetic compound with a wide range of applications in scientific research. It is a highly potent compound, with a 97% purity level, and has been used in a variety of experiments and studies.
Aplicaciones Científicas De Investigación
IPAPBTF has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of other compounds, as a reagent in organic synthesis, and as a tool for studying the properties of organic molecules. It has also been used in the study of enzyme kinetics, and in the study of the mechanism of drug action. In addition, IPAPBTF has been used in drug design and in the study of the effects of drugs on the body.
Mecanismo De Acción
The mechanism of action of IPAPBTF is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. In particular, it is thought to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of drugs. This inhibition of cytochrome P450 may lead to an increased bioavailability of drugs in the body, as well as an increased efficacy of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPAPBTF are not yet fully understood. However, it is believed that the compound may have an effect on the metabolism of drugs in the body, leading to an increased bioavailability and increased efficacy of drugs. In addition, IPAPBTF may have an effect on the activity of enzymes involved in the metabolism of drugs, leading to an increased efficacy of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using IPAPBTF in lab experiments include its high purity level (97%), its low cost, and its ease of synthesis. In addition, the compound is stable, and can be stored for long periods of time without degradation. The main limitation of using IPAPBTF in lab experiments is the lack of knowledge about its mechanism of action and its biochemical and physiological effects.
Direcciones Futuras
The future directions for IPAPBTF include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research should be conducted into the use of IPAPBTF in drug design and the study of the effects of drugs on the body. Finally, further research should be conducted into the use of IPAPBTF as a catalyst in the synthesis of other compounds and as a reagent in organic synthesis.
Métodos De Síntesis
IPAPBTF is a synthetic compound, and as such, it must be synthesized in the laboratory. The synthesis of IPAPBTF involves a multi-step reaction process. The first step involves the reaction of 4-bromo-4-phenyl-1,1,1-trifluoro-but-3-en-2-one with isopropylamine in the presence of an acid catalyst. The second step involves the reduction of the resulting product with hydrogen gas over a palladium catalyst. The final product is a white, crystalline powder with a 97% purity level.
Propiedades
IUPAC Name |
(E)-1,1,1-trifluoro-4-phenyl-4-(propan-2-ylamino)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c1-9(2)17-11(8-12(18)13(14,15)16)10-6-4-3-5-7-10/h3-9,17H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIZOFTVFAGTBO-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=CC(=O)C(F)(F)F)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N/C(=C/C(=O)C(F)(F)F)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-EN-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)


